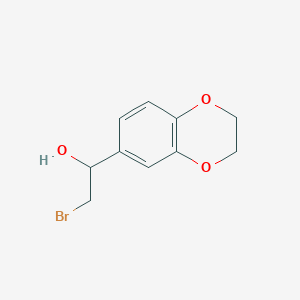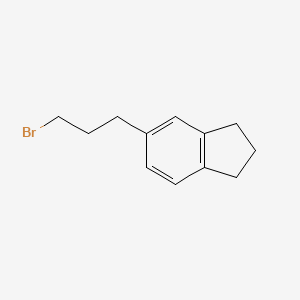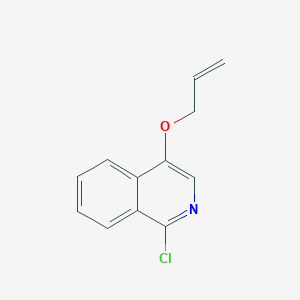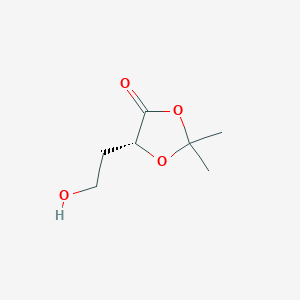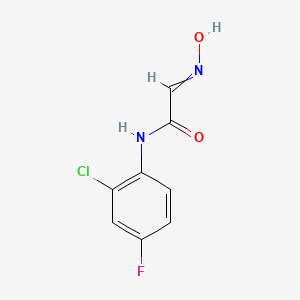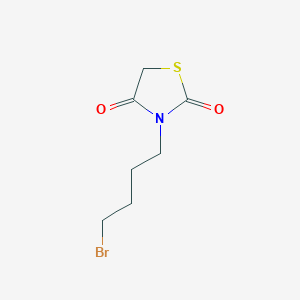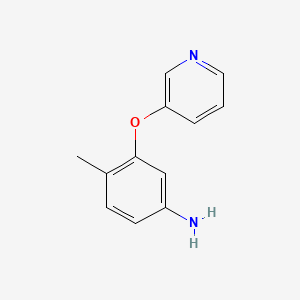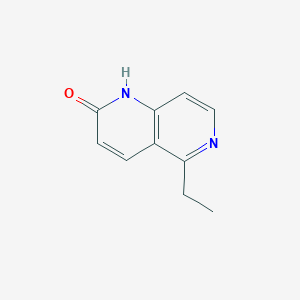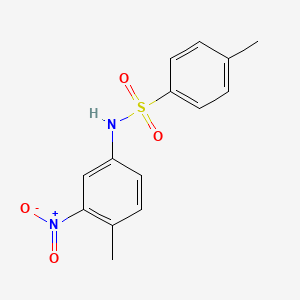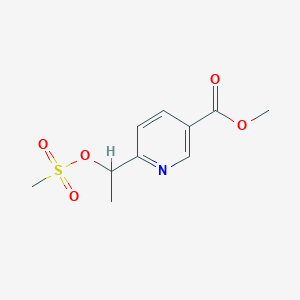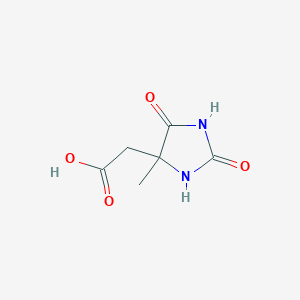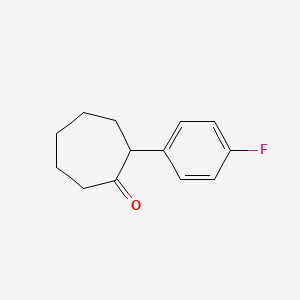
2-(4-Fluorophenyl)cycloheptan-1-one
Vue d'ensemble
Description
2-(4-Fluorophenyl)cycloheptan-1-one is an organic compound that belongs to the family of cyclic ketones It features a seven-membered carbon ring with a ketone functional group and a fluorophenyl group attached to the second carbon of the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)cycloheptan-1-one can be achieved through several methodsAnother method is the ring expansion of cyclohexanone using diazomethane, which forms a seven-membered ring that can then be functionalized with a fluorophenyl group .
Industrial Production Methods
Industrial production of this compound typically involves the cyclization and decarboxylation of suberic acid or its esters in the gas phase at high temperatures (400–450°C) over alumina doped with zinc oxide or cerium oxide . This method is efficient and yields high purity products suitable for large-scale applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Fluorophenyl)cycloheptan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
2-(4-Fluorophenyl)cycloheptan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: It is used in the production of fragrances and certain polymers.
Mécanisme D'action
The mechanism of action of 2-(4-Fluorophenyl)cycloheptan-1-one involves its interaction with various molecular targets. The fluorophenyl group enhances the compound’s ability to participate in electrophilic aromatic substitution reactions, while the ketone group can undergo nucleophilic addition reactions. These interactions are crucial in the compound’s role as an intermediate in organic synthesis and its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone: A six-membered ring ketone.
Cyclooctanone: An eight-membered ring ketone.
Tropinone: A bicyclic ketone with a nitrogen atom.
Uniqueness
2-(4-Fluorophenyl)cycloheptan-1-one is unique due to its seven-membered ring structure and the presence of a fluorophenyl group. This combination imparts distinct chemical properties, making it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C13H15FO |
|---|---|
Poids moléculaire |
206.26 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)cycloheptan-1-one |
InChI |
InChI=1S/C13H15FO/c14-11-8-6-10(7-9-11)12-4-2-1-3-5-13(12)15/h6-9,12H,1-5H2 |
Clé InChI |
CEJBBEFGVINCNJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(=O)CC1)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


